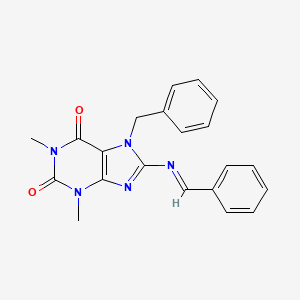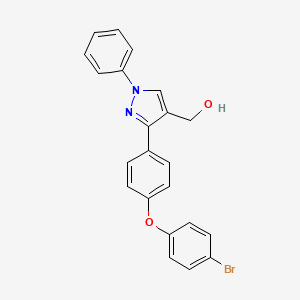
Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate, AldrichCPR is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the methoxyphenyl group and the ethyl ester functionality further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzoyl chloride with ethyl glycinate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
化学反応の分析
Types of Reactions
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate.
Reduction: Formation of ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
5-(3-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid:
The presence of the methoxy group and the ethyl ester functionality in Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate makes it unique and potentially more versatile in various applications.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 |
InChIキー |
JBBPWAYMBOIZNA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)





![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)


